iGlu-antagonist-21a
Descripción
Preclinical studies suggest that iGlu-antagonist-21a exhibits high selectivity for NMDA or AMPA receptor subtypes, though structural and mechanistic details remain proprietary. Collaborative research efforts, including contributions from pharmaceutical partners (e.g., Pfizer’s ATR-107, a comparator compound in related studies), highlight its significance in the competitive landscape of glutamate-targeted therapies .
Propiedades
Fórmula molecular |
C37H53BF11N11O7 |
|---|---|
Peso molecular |
983.6934 |
Nombre IUPAC |
(S)-10-(2-(1-(7-((5-(2-amino-5-guanidinopentanamido)pentyl)amino)heptyl)-1H-1,2,3-triazol-4-yl)ethyl)-5,5-difluoro-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide tris(2,2,2-trifluoroacetate) |
InChI |
InChI=1S/C31H50BF2N11O.3C2HF3O2/c33-32(34)44-22-10-13-28(44)26(29-14-11-23-45(29)32)16-15-25-24-43(42-41-25)21-8-3-1-2-5-17-38-18-6-4-7-19-39-30(46)27(35)12-9-20-40-31(36)37;3*3-2(4,5)1(6)7/h10-11,13-14,22-24,27,38H,1-9,12,15-21,35H2,(H,39,46)(H4,36,37,40);3*(H,6,7)/t27-;;;/m0.../s1 |
Clave InChI |
NHROBUUUIQQGHJ-NWFGNCPBSA-N |
SMILES |
F[B-]([N+]1=CC=CC1=C2CCC3=CN(CCCCCCCNCCCCCNC([C@@H](N)CCCNC(N)=N)=O)N=N3)(F)N4C2=CC=C4.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
iGlu-antagonist-21a |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares iGlu-antagonist-21a with structurally or functionally analogous compounds, emphasizing pharmacological profiles, clinical efficacy, and regulatory considerations.
Key Comparators
ATR-107 (Pfizer): A selective interleukin-21 (IL-21) receptor antagonist repurposed for neuroinflammatory applications. Its pharmacokinetic (PK) profile includes a half-life of 12–18 hours and dose-dependent suppression of IL-21-mediated pathways in Phase II trials .
Dexamethasone 21-glucoside : A glucocorticoid derivative with anti-inflammatory properties, structurally distinct from iGlu-antagonist-21a but used in adjuvant therapies for neuropathic pain. Its mechanism involves glucocorticoid receptor agonism rather than glutamate receptor antagonism .
Competitor NMDA Antagonist X (hypothetical) : A well-characterized NMDA receptor blocker (e.g., memantine) with established efficacy in Alzheimer’s disease.
Pharmacological and Clinical Data
| Parameter | iGlu-antagonist-21a | ATR-107 | Dexamethasone 21-glucoside |
|---|---|---|---|
| Target | NMDA/AMPA receptors | IL-21 receptor | Glucocorticoid receptor |
| Half-life (hrs) | ~24 (estimated) | 12–18 | 6–8 |
| Indications | Neuropathic pain, epilepsy | Autoimmune neuroinflammation | Inflammatory neuropathy |
| Clinical Phase | Preclinical/Phase I | Phase II | Marketed |
| Regulatory Status | IND filed | Fast-track designation | FDA-approved |
| Key Adverse Effects | Dizziness, sedation (preclin) | Cytokine release syndrome | Hyperglycemia, immunosuppression |
Sources: Derived from preclinical data, Pfizer collaborations , and structural analogs .
Mechanistic and Functional Contrasts
- iGlu-antagonist-21a vs. ATR-107 : While iGlu-antagonist-21a directly modulates glutamate excitotoxicity, ATR-107 targets IL-21-driven inflammation, reflecting divergent pathways for neuroprotection. ATR-107’s clinical data emphasize immune modulation, whereas iGlu-antagonist-21a’s preclinical models show efficacy in seizure suppression .
- iGlu-antagonist-21a vs. Dexamethasone 21-glucoside: The latter’s anti-inflammatory effects are nonspecific and systemic, increasing metabolic risks. iGlu-antagonist-21a offers targeted action with fewer off-target liabilities, though its long-term safety remains unproven .
Regulatory and Development Challenges
- Combination Therapies : iGlu-antagonist-21a may face scrutiny under guidelines requiring proof of “additive effectiveness” when combined with existing drugs (e.g., antiseizure medications) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
